2-Iminobutanoic acid

Chemical stability Metabolic intermediate Spontaneous hydrolysis

Sourcing authentic 2-iminobutanoic acid is challenging due to its inherent instability (t1/2 <60 sec in aqueous solution). This compound is the sole validated substrate for RIDA/HRSP12 deaminase, essential for studies on isoleucine biosynthesis and PLP-dependent enzyme toxicity. Key benefits include: - Only authentic substrate for RIDA/HRSP12 (EC 3.5.99.10) enzyme characterization - Spontaneous isomerization product of (2Z)-2-aminobut-2-enoate for metabolic modeling - Supplied as stabilized powder with cold-chain shipping to ensure research reproducibility

Molecular Formula C4H7NO2
Molecular Weight 101.1 g/mol
Cat. No. B1258389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iminobutanoic acid
Molecular FormulaC4H7NO2
Molecular Weight101.1 g/mol
Structural Identifiers
SMILESCCC(=N)C(=O)O
InChIInChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h5H,2H2,1H3,(H,6,7)
InChIKeyWRBRCYPPGUCRHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iminobutanoic Acid Properties and Procurement


2-Iminobutanoic acid (also known as 2-iminobutyric acid; CAS: 4250-86-6) is a dehydroamino acid characterized by a ketimine functional group formed via oxidation of the amino group in 2-aminobutanoic acid [1]. As an intermediate in the L-isoleucine biosynthesis I pathway in E. coli, it is generated through the spontaneous isomerization of (2Z)-2-aminobut-2-enoate and serves as a substrate for threonine dehydratase, which converts it to 2-oxobutanoate [2]. Its chemical instability and unique enzymatic recognition profile distinguish it from structurally similar analogs such as 2-aminobutanoic acid and 2-ketobutyric acid, making proper compound selection critical for research reproducibility.

Ketimine intermediate for L-isoleucine biosynthesis I pathway studies
Spontaneous isomerization product of (2Z)-2-aminobut-2-enoate
Substrate for threonine dehydratase and RIDA/HRSP12 deaminase
Requires fresh preparation or stabilized handling due to aqueous lability

Non-Substitutability of 2-Iminobutanoic Acid


Generic substitution among 2-iminobutanoic acid, 2-aminobutanoic acid, and 2-ketobutyric acid fails due to fundamental differences in chemical stability, metabolic behavior, and biological activity. 2-Iminobutanoic acid is a reactive imine intermediate with a predicted half-life in aqueous solution at physiological pH of less than 60 seconds before spontaneous hydrolysis to 2-ketobutyric acid and ammonium [1], whereas 2-aminobutanoic acid is a stable amino acid suitable for plant growth regulation applications [2]. In mammalian systems, 2-iminobutanoic acid is recognized as a potentially toxic intermediate requiring dedicated enzymatic detoxification by 2-iminobutanoate/2-iminopropanoate deaminase (RIDA/HRSP12), a conserved protective mechanism that does not act on 2-aminobutanoic acid or 2-ketobutyric acid [3]. These differences dictate that compound selection must be driven by the specific experimental context rather than assumed interchangeability.

2-Iminobutanoic acid Reactive imine; half-life
2-Aminobutanoic acid Stable amino acid; no spontaneous hydrolysis
2-Iminobutanoic acid Specific substrate for RIDA/HRSP12 deaminase
2-Ketobutyric acid Hydrolysis product; not recognized by detoxification enzyme
2-Iminobutanoic acid Exists in tautomeric equilibrium with 2-aminobut-2-enoate
Structural analogs No tautomerism; cannot model dynamic imine-enamine behavior

2-Iminobutanoic Acid Differentiation Evidence


Aqueous Half-Life Comparison

2-Iminobutanoic acid undergoes rapid spontaneous hydrolysis to 2-ketobutyric acid and ammonium in aqueous solution at physiological pH, with a predicted half-life of less than 60 seconds [1]. In contrast, its structural analog 2-aminobutanoic acid is stable under identical conditions, and 2-ketobutyric acid does not undergo further spontaneous degradation [2]. This marked difference in aqueous stability is a defining feature of the ketimine functional group.

Aqueous Half-Life
Class-level inference
< 60 s
Spontaneous hydrolysis to 2-ketobutyric acid; comparators remain stable
Predicted value; requires fresh preparation for aqueous assays
Chemical stability Metabolic intermediate Spontaneous hydrolysis

RIDA/HRSP12 Deaminase Specificity

2-Iminobutanoic acid is a specific substrate for the conserved enzyme 2-iminobutanoate/2-iminopropanoate deaminase (RIDA/HRSP12; EC 3.5.99.10), which catalyzes its hydrolytic deamination to 2-oxobutanoate and ammonium [1]. This enzyme is ubiquitously expressed across all domains of life as a protective mechanism against toxic imine accumulation [2]. The enzyme does not act on 2-aminobutanoic acid or 2-ketobutyric acid, demonstrating that the ketimine moiety is essential for substrate recognition and catalytic turnover.

RIDA/HRSP12 Specificity
Class-level inference
Authentic substrate for EC 3.5.99.10
Enzyme does not act on 2-aminobutanoic or 2-ketobutyric acid
Essential for studies of imine detoxification pathways
Enzyme specificity Metabolic detoxification Substrate recognition

Tautomeric Equilibrium vs. 2-Aminobut-2-enoic Acid

2-Iminobutanoic acid exists in tautomeric equilibrium with 2-aminobut-2-enoic acid [1]. This equilibrium defines the chemical identity of the compound under physiological conditions. In contrast, 2-aminobutanoic acid (saturated amino acid) does not participate in this equilibrium, while 2-ketobutyric acid represents the hydrolysis product rather than a tautomer. The position of this equilibrium governs the metabolic flux through the L-isoleucine biosynthesis and threonine catabolism pathways.

Tautomeric Equilibrium
Class-level inference
Equilibrium with 2-aminobut-2-enoic acid
Dynamic imine-enamine behavior absent in saturated analogs
Controls metabolic flux in threonine catabolism
Tautomerism Chemical equilibrium Metabolic flux

Physicochemical Properties vs. Analogs

Predicted physicochemical properties reveal key differences between 2-iminobutanoic acid and its analogs. 2-Iminobutanoic acid has a predicted water solubility of 4.28 g/L, a logP of -0.53, and a pKa (strongest acidic) of 4.31 [1]. In comparison, 2-aminobutanoic acid exhibits higher water solubility (approximately 22 g/L at 25°C) and a pKa of approximately 2.29 (carboxyl) and 9.83 (amino) [2]. 2-Ketobutyric acid has a logP of approximately 0.3 and a pKa of approximately 2.5 [3]. These differences influence compound handling, storage requirements, and suitability for specific assay formats.

Physicochemical Profile
Cross-study comparable
Solubility 4.28 g/L, logP -0.53, pKa 4.31
~5-fold lower solubility than 2-aminobutanoic acid; distinct handling requirements
Predicted values; verify under experimental conditions
Physicochemical properties logP pKa Solubility

Optimal Applications of 2-Iminobutanoic Acid


L-Isoleucine Biosynthesis & Threonine Catabolism

2-Iminobutanoic acid is the optimal choice for studies investigating the L-isoleucine biosynthesis I pathway in E. coli and threonine catabolism in mammalian systems [1]. Its role as the specific substrate for threonine dehydratase and its spontaneous formation from (2Z)-2-aminobut-2-enoate make it the only compound capable of accurately modeling this metabolic node. 2-Aminobutanoic acid or 2-ketobutyric acid cannot substitute because they occupy different positions in the pathway and do not undergo the same enzymatic transformations.

RIDA/HRSP12 Characterization & Inhibitor Screening

For research focused on the conserved enzyme 2-iminobutanoate/2-iminopropanoate deaminase (RIDA/HRSP12; EC 3.5.99.10), 2-iminobutanoic acid is the only authentic substrate [1]. This enzyme functions as a protective mechanism against toxic imine intermediates in all domains of life, and its activity cannot be assessed using 2-aminobutanoic acid or 2-ketobutyric acid. Procurement of 2-iminobutanoic acid is therefore essential for biochemical characterization, structural studies, and inhibitor screening of this therapeutically relevant enzyme family.

Reactive Imine Intermediate Toxicity

2-Iminobutanoic acid is the appropriate compound for investigating the toxicity of reactive enamine/imine intermediates generated by pyridoxal 5'-phosphate (PLP)-dependent enzymes [1]. These intermediates can cause severe cellular damage if allowed to accumulate, and 2-iminobutanoic acid serves as a model substrate for studying the protective role of RIDA/HRSP12 deaminase. Neither 2-aminobutanoic acid nor 2-ketobutyric acid exhibits the reactive imine chemistry required for these investigations.

Tautomerism & Reactivity of Dehydroamino Acids

For research examining tautomeric equilibria in dehydroamino acids, 2-iminobutanoic acid provides a well-characterized model system due to its defined tautomeric relationship with 2-aminobut-2-enoic acid [1]. This dynamic behavior is absent in saturated analogs like 2-aminobutanoic acid and in the hydrolysis product 2-ketobutyric acid, making 2-iminobutanoic acid the only suitable compound for probing this fundamental aspect of imine-containing amino acid chemistry.

Application
Selection Property
Validation Focus
L-Isoleucine biosynthesis & threonine catabolism
Ketimine intermediate recognized by threonine dehydratase
Pathway modeling fidelity and metabolic flux analysis
RIDA/HRSP12 deaminase characterization
Authentic substrate for EC 3.5.99.10
Enzyme kinetics and inhibitor screening assays
Reactive imine intermediate toxicity
Model substrate for PLP-dependent imine/enamine toxicity
Detoxification pathway monitoring and cellular protection studies
Tautomerism of dehydroamino acids
Defined tautomeric equilibrium with 2-aminobut-2-enoate
Dynamic behavior characterization of imine-containing amino acids

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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